molecular formula C16H12ClFN4O B2871712 N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-82-7

N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2871712
CAS RN: 866847-82-7
M. Wt: 330.75
InChI Key: RFPZQCISERSAAG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT018159, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This may lead to the suppression of tumor growth and the inhibition of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. In addition, N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. This can reduce the risk of toxicity and increase the specificity of the results. However, one limitation of using N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods for the compound, which could increase its availability and reduce its cost. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its potential therapeutic applications. Finally, research could focus on the development of analogs of N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves a multistep process that includes the reaction of 3-chlorobenzonitrile with sodium azide to form 3-azidobenzonitrile. This intermediate is then reacted with 2-fluorophenylacetylene in the presence of copper (I) iodide to form the corresponding 1,2,3-triazole. Finally, the carboxamide group is introduced using N,N-dimethylformamide and triethylamine.

Scientific Research Applications

N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have potential therapeutic applications in various fields of research. It has been studied for its antitumor activity, as well as its ability to inhibit the growth of cancer cells. In addition, N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-12-6-4-5-11(17)9-12)20-21-22(10)14-8-3-2-7-13(14)18/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPZQCISERSAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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